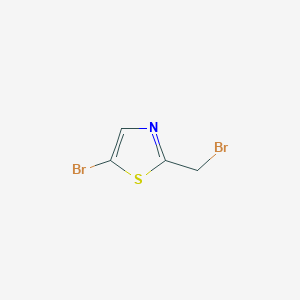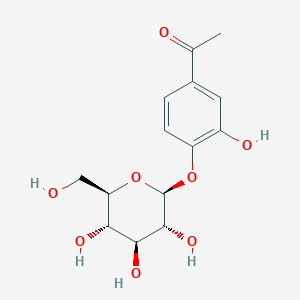
5-Bromo-2-(bromomethyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-2-(bromomethyl)-1,3-thiazole is a chemical compound that has been extensively studied in various scientific research applications. This compound is a thiazole derivative that is widely used in the synthesis of organic compounds.
Scientific Research Applications
Bromination and Synthesis Techniques
Bromomethyl-1,2,5-thiadiazoles have been synthesized through the bromination of methyl-1,2,5-thiadiazoles using N-bromosuccinimide. This process is essential for creating diverse heterocyclic systems, contributing to the advancement of organic synthesis methods (Mataka, Kurisu, Takahashi, & Tashiro, 1984).
The preparation of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles has been developed, showcasing an efficient method for the synthesis of functionalized thiazole derivatives. This process is significant for creating novel compounds with potential biological activities (Litvinchuk, Bentya, Slyvka, & Vovk, 2018).
Heterocyclic System Development
The reaction of 2-(bromomethyl)-1,3-thiaselenole with various nucleophiles has enabled the development of new heterocyclic systems. This research contributes to the exploration of potentially biologically active compounds, furthering the scope of medicinal chemistry (Amosova, Filippov, Potapov, Makhaeva, & Albanov, 2018).
The design and preparation of asymmetrical/symmetrical D-π-A/D-π-D thiazole-containing aromatic heterocyclic fluorescent compounds have been conducted. These compounds, with their adjustable electronic properties, are crucial in the field of materials science and optoelectronics (Tao, Ma, Peng, Wang, Huang, & You, 2013).
Synthesis of Bioactive Compounds
The generation and trapping of 4-Methylene-5-(bromomethylene)-4,5-dihydrothiazole demonstrate its utility in synthesizing various dihydrobenzothiazoles and thiazole derivatives. This is crucial for developing new pharmaceuticals and understanding the structural diversity of organic compounds (Al Hariri, Jouve, Pautet, Domard, Fenet, & Fillion, 1997).
The efficient synthesis of highly functionalized 5-bromo-2-aminothiazoles, which may act as monoacylglycerol lipase (MAGL) inhibitors, showcases the potential of these compounds in pharmacological applications. This synthesis method is significant for drug discovery and development (Prévost, Kozlova, Saadi, Yildiz, Modaffari, Lambert, Pochet, Wouters, Dolušić, & Frédérick, 2018).
Other Notable Research Applications
- Research in the synthesis, characterization, and biological activity studies of Cd(II) complexes derived from 2-[2-(5-Bromo Thiazolyl) Azo]-5-Dimethyl Amino Benzoic Acid highlights the importance of these compounds in the field of coordination chemistry and potential biological applications (Jaber, Kyhoiesh, & Jawad, 2021).
properties
IUPAC Name |
5-bromo-2-(bromomethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2NS/c5-1-4-7-2-3(6)8-4/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSLJIQRUZFXPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CBr)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-(thiophen-2-yl)urea](/img/structure/B2847518.png)


![N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}cyclohexanecarboxamide](/img/structure/B2847522.png)





![N-Cyclopropyl-1-[6-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]pyrazole-3-carboxamide](/img/structure/B2847535.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2847537.png)


![1-[(2-Chloroethyl)sulfanyl]-2-fluorobenzene](/img/structure/B2847540.png)